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molecular formula C6H5Br2NO B1489550 2,3-Dibromo-6-methoxypyridine CAS No. 909720-21-4

2,3-Dibromo-6-methoxypyridine

Cat. No. B1489550
M. Wt: 266.92 g/mol
InChI Key: RBJHXRAOMXXAMS-UHFFFAOYSA-N
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Patent
US07763617B2

Procedure details

NBS (302 g) was added to the compound of Example 259 (295 g) in acetonitrile (575 mL) and the mixture was stirred at 80 to 90° C. for 1 day in a nitrogen atmosphere. After cooling, the crystallized imide was removed by filtration and the filtrate was concentrated. Purification of the resulting residue by silica gel column chromatography (ether:petroleum ether=1:1) gave a 6:1 mixture of the title compound and 2,5-dibromo form. This product was crystallized from cold petroleum ether to afford the title compound as a colorless powder (223 g).
Name
Quantity
302 g
Type
reactant
Reaction Step One
Quantity
295 g
Type
reactant
Reaction Step One
Quantity
575 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C1C(=O)N([Br:8])C(=O)C1.[Br:9][C:10]1[CH:15]=[CH:14][CH:13]=[C:12]([O:16][CH3:17])[N:11]=1>C(#N)C>[Br:9][C:10]1[C:15]([Br:8])=[CH:14][CH:13]=[C:12]([O:16][CH3:17])[N:11]=1

Inputs

Step One
Name
Quantity
302 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Name
Quantity
295 g
Type
reactant
Smiles
BrC1=NC(=CC=C1)OC
Name
Quantity
575 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 (± 5) °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 80 to 90° C. for 1 day in a nitrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the crystallized imide was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
Purification of the resulting residue by silica gel column chromatography (ether:petroleum ether=1:1)
CUSTOM
Type
CUSTOM
Details
gave

Outcomes

Product
Details
Reaction Time
1 d
Name
Type
product
Smiles
BrC1=NC(=CC=C1Br)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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